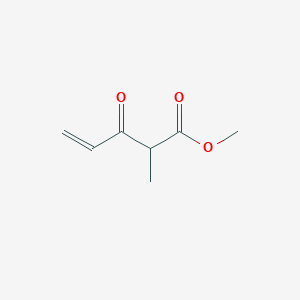

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Pentensäure, 2-Methyl-3-oxo-, Methylester ist eine organische Verbindung mit der Summenformel C7H10O3. Es ist ein Methylesterderivat der 4-Pentensäure, das eine Ketongruppe am dritten Kohlenstoffatom und eine Methylgruppe am zweiten Kohlenstoffatom aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Pentensäure, 2-Methyl-3-oxo-, Methylester kann auf verschiedene Weise erfolgen:

-

Veresterung von 4-Pentensäure: : Dies beinhaltet die Reaktion von 4-Pentensäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, um die Veresterung bis zur Vollendung zu treiben.

-

Einführung der Ketongruppe: : Die Einführung der Ketongruppe am dritten Kohlenstoffatom kann durch Oxidationsreaktionen erreicht werden. Zum Beispiel kann die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid den entsprechenden Alkohol in ein Keton umwandeln.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 4-Pentensäure, 2-Methyl-3-oxo-, Methylester kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure werden üblicherweise verwendet, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Doppelbindung oder der Ketongruppe. Übliche Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

-

Reduktion: : Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln. Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel, die für diesen Zweck verwendet werden.

-

Substitution: : Die Estergruppe kann an nukleophilen Substitutionsreaktionen teilnehmen. Zum Beispiel kann der Ester mit wässriger Natriumhydroxid zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Wässrige Natriumhydroxid für die Hydrolyse.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder weiter oxidierten Produkten.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Carbonsäuren durch Esterhydrolyse.

Wissenschaftliche Forschungsanwendungen

4-Pentensäure, 2-Methyl-3-oxo-, Methylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

-

Chemie: : Es wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle.

-

Biologie: : Die Verbindung kann in Studien verwendet werden, die enzymkatalysierte Reaktionen betreffen, insbesondere solche, die Esterasen und Oxidoreduktasen betreffen.

-

Industrie: : Wird bei der Herstellung von Spezialchemikalien und als Baustein für Polymere und Harze verwendet.

Wirkmechanismus

Der Mechanismus, durch den 4-Pentensäure, 2-Methyl-3-oxo-, Methylester seine Wirkungen ausübt, hängt von den spezifischen Reaktionen ab, die er eingeht. Bei der Esterhydrolyse wird beispielsweise die Esterbindung durch einen nukleophilen Angriff eines Hydroxidions gespalten, was zur Bildung eines Carboxylat-Ions und von Methanol führt. Bei Oxidationsreaktionen wird die Doppelbindung oder Ketongruppe von Oxidationsmitteln angegriffen, was zur Bildung von stärker oxidierten Produkten führt.

Wirkmechanismus

The mechanism by which 4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester exerts its effects depends on the specific reactions it undergoes. For instance, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from a hydroxide ion, leading to the formation of a carboxylate ion and methanol. In oxidation reactions, the double bond or ketone group is targeted by oxidizing agents, leading to the formation of more oxidized products.

Vergleich Mit ähnlichen Verbindungen

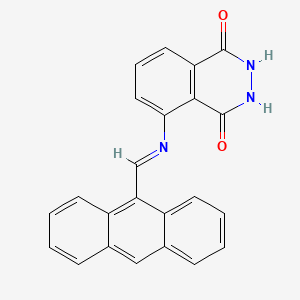

Ähnliche Verbindungen

4-Pentensäure, 3-oxo-, Methylester: Ähnliche Struktur, aber ohne die Methylgruppe am zweiten Kohlenstoffatom.

2-Pentensäure, 4-Methyl-, Methylester: Ähnliche Struktur, aber die Doppelbindung befindet sich an einer anderen Position.

Pentansäure, 4-oxo-, Methylester: Ähnliche Struktur, aber ohne die Doppelbindung.

Einzigartigkeit

4-Pentensäure, 2-Methyl-3-oxo-, Methylester ist aufgrund des Vorhandenseins sowohl einer Doppelbindung als auch einer Ketongruppe sowie einer Methylgruppe am zweiten Kohlenstoffatom einzigartig. Diese Kombination von funktionellen Gruppen bietet eine einzigartige Reaktivität und ein Potenzial für vielfältige Anwendungen in der Synthese und Industrie.

Eigenschaften

CAS-Nummer |

90784-58-0 |

|---|---|

Molekularformel |

C7H10O3 |

Molekulargewicht |

142.15 g/mol |

IUPAC-Name |

methyl 2-methyl-3-oxopent-4-enoate |

InChI |

InChI=1S/C7H10O3/c1-4-6(8)5(2)7(9)10-3/h4-5H,1H2,2-3H3 |

InChI-Schlüssel |

BPIVHRHASJAQFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C=C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)

![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)

![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)

![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)